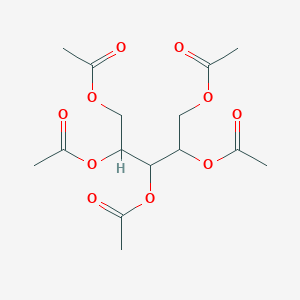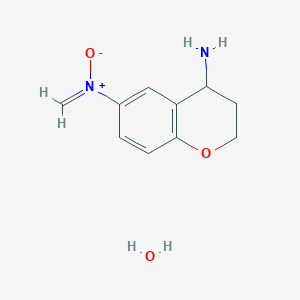
4-Amino-N-methylenechroman-6-amine oxide hydrate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-N-methylenechroman-6-amine oxide hydrate is a complex organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a chroman ring system, which is a benzopyran derivative, and an amine oxide functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-N-methylenechroman-6-amine oxide hydrate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chroman Ring: The chroman ring can be synthesized through the cyclization of appropriate phenolic precursors with aldehydes or ketones under acidic or basic conditions.
Introduction of the Amino Group: The amino group can be introduced through nucleophilic substitution reactions, where an amine reacts with a suitable leaving group on the chroman ring.
Formation of the Amine Oxide: The amine oxide functional group is typically formed by oxidizing the amine group using oxidizing agents such as hydrogen peroxide or peracids.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.
化学反応の分析
Types of Reactions
4-Amino-N-methylenechroman-6-amine oxide hydrate can undergo various chemical reactions, including:
Oxidation: The amine group can be further oxidized to form nitroso or nitro derivatives.
Reduction: The amine oxide group can be reduced back to the amine using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Condensation: Aldehydes, ketones, acid catalysts.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Condensation: Imines or Schiff bases.
科学的研究の応用
4-Amino-N-methylenechroman-6-amine oxide hydrate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: The compound is used in the development of new materials and as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 4-Amino-N-methylenechroman-6-amine oxide hydrate involves its interaction with specific molecular targets. The amine oxide group can participate in redox reactions, influencing the redox state of biological systems. Additionally, the chroman ring system can interact with various enzymes and receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological context.
類似化合物との比較
4-Amino-N-methylenechroman-6-amine oxide hydrate can be compared with other similar compounds, such as:
4-Amino-N-methylenechroman-6-amine: Lacks the oxide functional group, which may result in different chemical reactivity and biological activity.
N-Methylenechroman-6-amine oxide: Lacks the amino group, which may affect its ability to participate in certain reactions.
4-Amino-N-methylenechroman: Lacks both the amine oxide and hydrate components, resulting in different properties.
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity.
特性
CAS番号 |
1196154-07-0 |
|---|---|
分子式 |
C10H14N2O3 |
分子量 |
210.23 g/mol |
IUPAC名 |
N-(4-amino-3,4-dihydro-2H-chromen-6-yl)methanimine oxide;hydrate |
InChI |
InChI=1S/C10H12N2O2.H2O/c1-12(13)7-2-3-10-8(6-7)9(11)4-5-14-10;/h2-3,6,9H,1,4-5,11H2;1H2 |
InChIキー |
RJICUTQBSDYHQV-UHFFFAOYSA-N |
正規SMILES |
C=[N+](C1=CC2=C(C=C1)OCCC2N)[O-].O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



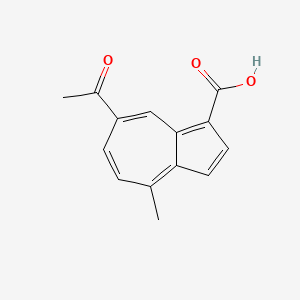

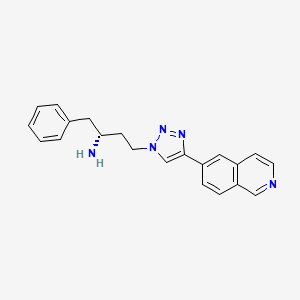
![2-Chloro-1-(14h-dibenzo[a,h]phenothiazin-14-yl)ethanone](/img/structure/B14171881.png)
![1-Bromo-2-[2-(2-chlorophenyl)ethenyl]benzene](/img/structure/B14171884.png)
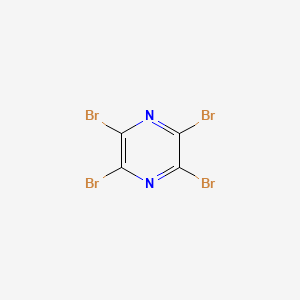
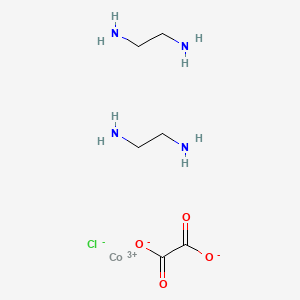
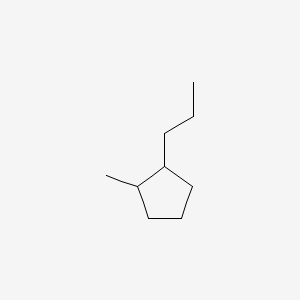
![1-benzyl-N-phenylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14171915.png)
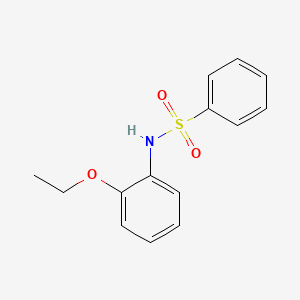
![7H-Naphtho[1,2-b]carbazole-7,13(12H)-dione](/img/structure/B14171919.png)
